Cas no 1052-38-6 (Bismarck Brown Y)

Bismarck Brown Y structure
Bismarck Brown Y structure
Product Name:Bismarck Brown Y
CAS-nummer:1052-38-6
MF:C18H18N8
MW:346.38912153244
CID:40591
PubChem ID:13981
Update Time:2025-04-18

Bismarck Brown Y Chemische en fysische eigenschappen

Naam en identificatie

    • Bismarck Brown Y
    • 4,4'-[1,3-phenylenebis(azo)]bisbenzene-1,3-diamine
    • SOLVENT BROWN 41
    • 4,4'-m-Phenylenbisazo-bis-m-phenylendiamin
    • 4,4'-Propandiyldioxy-bis-m-phenylendiamin
    • 4,4'-propanediyldioxy-bis-m-phenylenediamine
    • VESUVIN
    • VESUVINE
    • CI 21000
    • C.I.20000
    • VESUVINE G
    • BASIC BROWN
    • CI NO 21000
    • BASIC BROWN G
    • LEATHER BROWN
    • BISMARCK BROWN
    • CHEBI:87654
    • Q27159807
    • EINECS 213-888-1
    • C.I. Basic Brown 1
    • DTXSID6043753
    • C.I. Solvent Brown 41
    • BDFZFGDTHFGWRQ-OGGGYYITSA-N
    • 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-
    • 911CR7FM6S
    • 1,3-Benzenediamine, 4,4'-(1,3-phenylenebis(azo))bis-
    • Bismark brown Y free base
    • 4,4'-1,3-Phenylenebis(azo)bisbenzene-1,3-diamine
    • 8005-77-4
    • Bismack brown Y- parent
    • SCHEMBL2465612
    • Q27271354
    • NS00077554
    • 4,4'-(1,3-Phenylenebis(azo))bisbenzene-1,3-diamine
    • 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine
    • 4,4'-(1,3-Phenylenebis(diazene-2,1-diyl))bis(benzene-1,3-diamine)
    • NS00020133
    • C.I. 21000:1
    • UNII-911CR7FM6S
    • Bismark brown Y base
    • Bismark brown Y (Salt/Mix)
    • FT-0623122
    • SCHEMBL12954921
    • 1,3-Bis(2,3-diaminophenylazo)benzene hydrochloride (Salt/Mix)
    • 4,4'-(1,3-PHENYLENEBIS(AZO))BIS(BENZENE-1,3-DIAMINE)
    • 1,3-Benzenediamine, 4,4'-(1,3-phenylenebis(2,1-diazenediyl))bis-
    • CI SOLVENT BROWN 41
    • 1052-38-6
    • 4,4'-(1,3-Phenylenebis(azo))bis(1,3-benzenediamine)
    • W-109631
    • 4,4'-[1,3-phenylenebis(diazene-2,1-diyl)]di(benzene-1,3-diamine)
    • M-PHENYLENEDIAMINE, 4,4'-(M-PHENYLENEBISAZO)BIS-
    • Inchi: 1S/C18H18N8/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22/h1-10H,19-22H2/b25-23+,26-24+
    • InChI-sleutel: BDFZFGDTHFGWRQ-OGGGYYITSA-N
    • LACHT: N(/C1C=CC(=CC=1N)N)=N\C1C=CC=C(C=1)/N=N/C1C=CC(=CC=1N)N

Berekende eigenschappen

  • Exacte massa: 346.16500
  • Monoisotopische massa: 346.16544261g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 5
  • Complexiteit: 454
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 154Ų

Experimentele eigenschappen

  • Smeltpunt: 222 C (dec.)
  • PSA: 153.52000
  • LogboekP: 7.17100

Bismarck Brown Y Beveiligingsinformatie

Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.